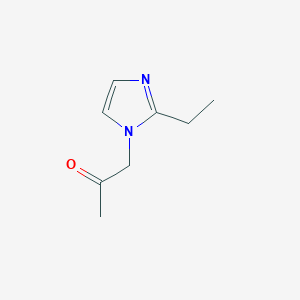

1-(2-ethyl-1H-imidazol-1-yl)acetone

Description

Contextual Significance of Imidazole (B134444) Chemistry in Synthetic Organic Disciplines

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous natural products and synthetic compounds. tsijournals.comtsijournals.comresearchgate.net Its aromaticity and the presence of both an acidic and a basic nitrogen atom contribute to its unique chemical reactivity and ability to participate in various chemical interactions, including hydrogen bonding. tsijournals.commdpi.com The imidazole ring is a key component of the amino acid histidine, which plays a crucial role in the structure and function of many proteins and enzymes. tsijournals.comchemijournal.com

The synthesis of imidazole and its derivatives is a well-established area of organic chemistry, with numerous methods developed since its first synthesis by Heinrich Debus in 1858. tsijournals.comchemijournal.com These synthetic routes, such as the Debus synthesis, Radiszewski synthesis, and methods involving α-haloketones, allow for the creation of a wide array of substituted imidazoles. tsijournals.comchemijournal.comwjpsonline.com This synthetic accessibility has facilitated the exploration of imidazole derivatives in various fields.

Overview of Alpha-Keto Imidazole Structures within Chemical Synthesis

Alpha-keto imidazoles, which feature a ketone group adjacent to the imidazole ring, are a significant subclass of imidazole derivatives. The synthesis of these structures often involves the reaction of an imidine with an alpha-halo ketone. chemijournal.comwjpsonline.com This method has been successfully used to produce various substituted imidazoles. chemijournal.com Another approach involves the cyclization of α-acylaminoketones in the presence of an anhydride (B1165640) and ammonium (B1175870) acetate (B1210297). wjpsonline.com The reactivity of the ketone and the imidazole ring in these structures provides a platform for further chemical modifications and the development of more complex molecules.

Research Landscape for N-Substituted Imidazole-Acetone Frameworks

The specific compound, 1-(2-ethyl-1H-imidazol-1-yl)acetone, falls under the category of N-substituted imidazole-acetone frameworks. Research into these frameworks often involves their synthesis and characterization. The synthesis of N-substituted imidazoles can be achieved through the reaction of imidazole with a suitable alkylating agent, such as ethylchloroacetate, in the presence of a base. nih.govresearchgate.net This is followed by further reactions to introduce the acetone (B3395972) moiety.

For instance, the synthesis of N-substituted imidazole derivatives has been reported where an imidazole nucleus is reacted with ethylchloroacetate to form an imidazole ester. nih.govresearchgate.net This intermediate can then react with various amines to yield the desired products. nih.govresearchgate.net While direct synthesis of this compound is not extensively detailed in the provided search results, the general synthetic strategies for related compounds provide a basis for its preparation.

The hydrochloride salt of this compound is commercially available, indicating its use in research and development. scbio.cnhit2lead.compharmint.net The molecular formula of the hydrochloride salt is C8H12N2O·HCl, with a molecular weight of 188.65 g/mol . scbio.cn

A related compound, 1-(2-methyl-1H-imidazol-1-yl)acetone, has also been studied. echemi.comchemicalbook.comchemicalbook.com Its properties and synthesis provide valuable comparative data for understanding the 2-ethyl analogue. Furthermore, research on 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone highlights the exploration of substituted imidazole-acetone derivatives in the development of new compounds. nih.govresearchgate.net

The table below summarizes the key chemical identifiers for this compound hydrochloride and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound hydrochloride | 1158291-39-4 hit2lead.com | C8H13ClN2O | 188.65 scbio.cn |

| 1-(2-methyl-1H-imidazol-1-yl)acetone | 31964-03-1 echemi.com | C7H10N2O | 138.17 echemi.com |

| 1-(1H-imidazol-1-yl)acetone | 131394-02-0 nih.gov | C6H8N2O | 124.14 nih.gov |

Detailed research findings on the specific applications and biological activities of this compound are limited in the provided search results. However, the broader context of imidazole and its derivatives suggests that such compounds are of interest for their potential roles in various chemical and biological studies. nih.govnih.gov The investigation of N-substituted imidazole-acetone frameworks continues to be an active area of academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylimidazol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-8-9-4-5-10(8)6-7(2)11/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLJJPUNYDXLOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Advanced Structural Considerations of 1 2 Ethyl 1h Imidazol 1 Yl Acetone

Systematic Nomenclature and Common Academic Referencing

The unambiguous identification of a chemical compound is paramount for effective scientific communication. The systematic name for 1-(2-ethyl-1H-imidazol-1-yl)acetone, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2-ethyl-1H-imidazol-1-yl)propan-2-one . This name is derived by identifying the parent ketone, which is propan-2-one (commonly known as acetone), and treating the substituted imidazole (B134444) ring as a substituent at the first position. nih.govqmul.ac.uk

The nomenclature can be broken down as follows:

Propan-2-one: This indicates a three-carbon chain with a carbonyl group on the second carbon. nih.gov

1-(...): This signifies that the substituent is attached to the first carbon of the propan-2-one chain.

2-ethyl-1H-imidazol-1-yl: This describes the substituent itself. "Imidazole" is the five-membered aromatic heterocycle containing two nitrogen atoms. The "1H" indicates that the nitrogen at position 1 bears a hydrogen in the unsubstituted imidazole. The "2-ethyl" specifies an ethyl group attached to the second carbon of the imidazole ring. The "-1-yl" suffix denotes that the imidazole ring is attached to the parent chain via the nitrogen atom at position 1. nih.govnist.gov

| Nomenclature Type | Name | Reference |

| Preferred IUPAC Name | 1-(2-ethyl-1H-imidazol-1-yl)propan-2-one | nih.govqmul.ac.uk |

| Common Name | This compound | acs.org |

| CAS Number (for HCl salt) | 1158291-39-4 | acs.org |

Isomeric Possibilities and Regioisomeric Implications for the Imidazole Ring

The substitution pattern on the imidazole ring of this compound gives rise to several isomeric possibilities, primarily in the form of regioisomers. Regioisomers are constitutional isomers that have the same functional groups but differ in their position on the parent structure.

In the case of an ethyl-substituted imidazolyl-acetone, the ethyl group can be located at different carbon atoms of the imidazole ring, leading to distinct regioisomers. The primary regioisomers of interest are:

This compound: The titled compound, where the ethyl group is at the C2 position of the imidazole ring.

1-(4-ethyl-1H-imidazol-1-yl)acetone: Here, the ethyl group is at the C4 position.

1-(5-ethyl-1H-imidazol-1-yl)acetone: In this isomer, the ethyl group is at the C5 position.

It is important to note that 4- and 5-substituted imidazoles can exist as tautomers. For a 1-substituted imidazole, however, this tautomerism is prevented as the N1 position is blocked by the acetonyl group. Therefore, 1-(4-ethyl-1H-imidazol-1-yl)acetone and 1-(5-ethyl-1H-imidazol-1-yl)acetone are distinct and non-interconverting regioisomers. The electronic and steric environment of each isomer would be different, leading to variations in their physical and chemical properties. For instance, the steric hindrance around the N1-substituent is significantly greater in the 2-ethyl isomer compared to the 4-ethyl and 5-ethyl isomers.

Furthermore, if we consider the point of attachment of the acetonyl group to the imidazole ring, another set of regioisomers is possible. For a 2-ethyl-1H-imidazole starting material, the acetonyl group can theoretically attach to either of the two nitrogen atoms, resulting in:

This compound

1-(2-ethyl-1H-imidazol-3-yl)acetone

However, due to the tautomerism of 2-ethyl-1H-imidazole, the N1 and N3 positions are equivalent, and thus these two structures represent the same compound.

| Isomer Type | Isomer Name | Key Differentiating Feature |

| Regioisomer | 1-(4-ethyl-1H-imidazol-1-yl)acetone | Ethyl group at C4 of the imidazole ring. |

| Regioisomer | 1-(5-ethyl-1H-imidazol-1-yl)acetone | Ethyl group at C5 of the imidazole ring. |

Conformational Analysis and Stereochemical Attributes

The compound this compound is an achiral molecule as it does not possess a stereocenter and lacks a plane of symmetry that would make it a meso compound. However, it exhibits conformational flexibility due to the rotation around the single bonds connecting the acetonyl group to the imidazole ring.

The C-N bond between the methylene (B1212753) carbon of the acetone (B3395972) moiety and the N1 of the imidazole ring.

The C-C bond between the carbonyl carbon and the methylene carbon of the acetone moiety.

Rotation around these bonds gives rise to various conformers with different potential energies. The relative stability of these conformers is primarily influenced by steric hindrance and electronic interactions between the substituents.

A study on the crystal structure of a similar compound, 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone, reveals that the carbonyl group is significantly tilted with respect to the imidazole ring, with a dihedral angle of 65.47(7)°. nih.govresearchgate.net This suggests a preference for a non-planar conformation to minimize steric repulsion between the acetone moiety and the substituent at the 2-position of the imidazole ring.

In this compound, the ethyl group at the C2 position would exert a more significant steric influence than a methyl group. Therefore, it is highly probable that the molecule adopts a conformation where the acetonyl group is oriented away from the ethyl group to alleviate steric strain. The most stable conformer would likely have the bulky ethyl group and the acetonyl group in a pseudo-trans orientation relative to the plane of the imidazole ring.

The presence of the lone pair on the N3 atom of the imidazole ring and the carbonyl oxygen can also lead to dipole-dipole interactions that influence the preferred conformation. Computational modeling would be required to accurately predict the potential energy surface and the relative populations of the different conformers at room temperature.

| Structural Feature | Description | Implication |

| Chirality | Achiral | The molecule is superimposable on its mirror image. |

| Conformational Isomers | Exist due to rotation around C-N and C-C single bonds. | The molecule is flexible and can adopt various shapes. |

| Predicted Stable Conformation | Acetonyl group oriented away from the C2-ethyl group. | Minimization of steric hindrance is a key factor in determining the three-dimensional structure. |

Chemical Reactivity and Transformation Pathways of 1 2 Ethyl 1h Imidazol 1 Yl Acetone

Reactivity of the Imidazole (B134444) Nitrogen and Ring System

The imidazole ring is an electron-rich aromatic heterocycle. The nitrogen at position 3 (the "pyridine-like" nitrogen) possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. The nitrogen at position 1 (the "pyrrole-like" nitrogen) has its lone pair participating in the aromatic sextet. quora.com In 1-(2-ethyl-1H-imidazol-1-yl)acetone, the N-1 position is substituted, which influences the regioselectivity of further reactions.

Electrophilic Substitution Reactions on the Imidazole Moiety

The imidazole ring is generally activated towards electrophilic aromatic substitution. Due to the substitution at N-1 and C-2, electrophilic attack is directed to the C-4 and C-5 positions of the imidazole ring. quora.comuobabylon.edu.iq The ethyl group at C-2 is a weak electron-donating group, which slightly enhances the electron density of the ring, promoting substitution.

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 4-nitro and 5-nitro derivatives. uobabylon.edu.iq

Halogenation: Bromination or chlorination, typically using bromine in a solvent like chloroform (B151607) or N-chlorosuccinimide, would lead to substitution at the 4 and/or 5 positions. uobabylon.edu.iq

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group at the C-4 or C-5 position. uobabylon.edu.iq

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-ethyl-4-nitro-1H-imidazol-1-yl)acetone and 1-(2-ethyl-5-nitro-1H-imidazol-1-yl)acetone |

| Bromination | Br₂, CHCl₃ | 1-(4-bromo-2-ethyl-1H-imidazol-1-yl)acetone and 1-(5-bromo-2-ethyl-1H-imidazol-1-yl)acetone |

| Sulfonation | H₂SO₄ (fuming) | This compound-4-sulfonic acid and this compound-5-sulfonic acid |

Nucleophilic Additions to the Imidazole Ring

Direct nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to its electron-rich nature. pharmaguideline.com However, such reactions can occur if the ring is activated by strongly electron-withdrawing groups, which is not the case here. Nucleophilic attack on the C-2 carbon is a known reaction for imidazoles, especially if a good leaving group is present at that position. youtube.com For this compound, a nucleophilic attack on the ring itself is not a primary reaction pathway under normal conditions.

The pyridine-like nitrogen (N-3) can act as a nucleophile. For instance, it can be alkylated to form a quaternary imidazolium (B1220033) salt. This reaction enhances the acidity of the proton at the C-2 position.

| Reaction | Reagents | Predicted Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-acetonyl-2-ethyl-3-methyl-1H-imidazol-3-ium iodide |

Reactivity of the Alpha-Keto Carbonyl Group

The acetone (B3395972) moiety attached to the imidazole ring introduces the reactivity characteristic of ketones, particularly those with alpha-hydrogens.

Enolization and Reactions Involving Enolates

The alpha-hydrogens on the methyl group of the acetone moiety are acidic and can be deprotonated by a base to form a resonance-stabilized enolate. The study of acetone enolization kinetics shows that this process is subject to general acid-base catalysis. cwu.edu This enolate is a potent nucleophile and can react with a variety of electrophiles at the alpha-carbon.

| Reaction Type | Reagents | Predicted Product |

| Aldol (B89426) Condensation | Aldehyde (e.g., Benzaldehyde), Base | 1-(2-ethyl-1H-imidazol-1-yl)-4-hydroxy-4-phenylbutan-2-one |

| Alkylation | Alkyl halide (e.g., CH₃I), Base | 1-(2-ethyl-1H-imidazol-1-yl)butan-2-one |

| Halogenation (basic) | Halogen (e.g., Br₂), NaOH | 1-bromo-1-(2-ethyl-1H-imidazol-1-yl)acetone |

Carbonyl Reduction and Oxidation Pathways

The carbonyl group of the ketone can undergo reduction to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be effective for this transformation.

Oxidation of the ketone is less straightforward. Strong oxidizing agents under harsh conditions could potentially cleave the C-C bonds. However, a more specific oxidation is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester.

| Reaction | Reagents | Predicted Product |

| Reduction | NaBH₄, Methanol (B129727) | 1-(2-ethyl-1H-imidazol-1-yl)propan-2-ol |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | (2-ethyl-1H-imidazol-1-yl)methyl acetate (B1210297) |

Reactivity of the Ethyl Group and Its Chemical Modifications

The ethyl group attached to the C-2 position of the imidazole ring is generally unreactive. The C-H bonds are strong and not easily broken. However, the methylene (B1212753) (CH₂) group is in a "benzylic-like" position, as it is adjacent to the aromatic imidazole ring. This can allow for some specific reactions under more forcing conditions.

Free radical halogenation, for example with N-bromosuccinimide (NBS) and a radical initiator, could selectively introduce a halogen at this position. The resulting halide would be a versatile intermediate for further nucleophilic substitution reactions.

| Reaction | Reagents | Predicted Product |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(2-(1-bromoethyl)-1H-imidazol-1-yl)acetone |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically focused on this compound are not extensively available in the current body of scientific literature. However, by examining the reactivity of its constituent functional groups—the 2-ethyl-1H-imidazole ring and the N-acetonyl moiety—and drawing analogies from closely related systems, plausible mechanistic pathways for its key transformations can be inferred. Computational studies on similar N-substituted imidazoles and experimental observations of related reactions provide a foundation for understanding the underlying mechanisms.

The reactivity of N-substituted imidazoles is influenced by the electronic properties of the imidazole ring and the nature of the substituent at the N-1 position. The imidazole ring can act as a nucleophile or a base, and its unique structure allows it to participate in various catalytic cycles. For instance, the proton shuttle ability of the imidazole moiety has been proposed as a key part of the catalytic mechanism in several enzymes. nih.gov

Computational approaches, particularly Density Functional Theory (DFT), have proven to be valuable tools for investigating the reactivity of imidazole derivatives. researchgate.net Such studies can elucidate local reactivity properties by analyzing molecular orbitals, electrostatic potential, and bond dissociation energies, providing insights into the most probable sites for electrophilic or nucleophilic attack. researchgate.net

One common transformation of N-acetonyl-substituted azoles is their reaction with carbonyl compounds. Studies on the reversible addition of various azoles to acetone have been conducted using NMR and computational methods. csic.es These investigations reveal the formation of α,α-dimethyl-azole-methanol adducts. csic.es The mechanism likely involves the nucleophilic attack of the N-1 nitrogen of the imidazole ring on the carbonyl carbon of acetone. For this compound, transformations would likely involve the carbonyl group of the acetone moiety.

Transformations at the acetone moiety could include reductions, oxidations, and condensation reactions. For example, the reduction of the carbonyl group to a secondary alcohol can be achieved using reducing agents like sodium borohydride. The mechanism of such a reduction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

In the context of forming more complex heterocyclic systems, the reactivity of both the imidazole ring and the side chain is crucial. For instance, in the synthesis of imidazo-1,4-oxazinone derivatives from related C-2 aroyl imidazole precursors, the reaction proceeds through reduction of a carbonyl group followed by a substitution reaction. nih.gov The authors of one study noted that the presence of multiple reactive sites on the imidazole ring could lead to the formation of polymeric structures, highlighting the complexity of these transformations. nih.gov

Furthermore, computational studies on the reactivity of imidazolium-functionalized manganese bipyridyl tricarbonyl electrocatalysts have demonstrated the role of the imidazolium moiety in stabilizing reaction intermediates through hydrogen-bonding-like interactions. rsc.org This suggests that in reactions involving this compound, the imidazole ring could play a directing or stabilizing role in the transformation of the acetonyl side chain.

The following table summarizes potential transformations of this compound and their likely mechanistic features, based on analogies with related systems.

| Transformation | Reagents/Conditions | Key Mechanistic Features |

| Reduction of Carbonyl | NaBH₄, Methanol | Nucleophilic addition of hydride to the carbonyl carbon, followed by protonation of the alkoxide intermediate. |

| Condensation | Aldehydes/Ketones, Acid/Base catalyst | Formation of an enolate from the acetone moiety, followed by nucleophilic attack on the carbonyl of the reaction partner (Aldol-type reaction). |

| Oxidation of Ethyl Group | Oxidizing agents (e.g., KMnO₄) | Oxidation of the benzylic-like position of the ethyl group, potentially proceeding through radical or ionic intermediates depending on the oxidant. |

| Electrophilic Substitution on Imidazole Ring | Electrophiles (e.g., halogens, nitrating agents) | Attack of the electrophile on the electron-rich positions of the imidazole ring (C-4 or C-5), influenced by the electronic effect of the substituents. |

It is important to reiterate that these mechanistic descriptions are largely inferential. Detailed experimental and computational studies on this compound are required to definitively elucidate the mechanisms of its key transformations.

Derivatization and Functionalization of 1 2 Ethyl 1h Imidazol 1 Yl Acetone

Synthesis of Novel Imidazole-Based Compounds via Carbonyl Functionalization

The ketone functionality in 1-(2-ethyl-1H-imidazol-1-yl)acetone is a prime target for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One of the most fundamental reactions of the carbonyl group is its reduction to a secondary alcohol. This transformation can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727). This reaction would yield 1-(2-ethyl-1H-imidazol-1-yl)propan-2-ol, a precursor for further esterification or etherification reactions. For instance, reaction of C-2 aroyl substituted imidazole (B134444) derivatives with NaBH₄ in methanol has been shown to effectively reduce the carbonyl group. nih.gov

Another important class of reactions involves the reaction of the carbonyl group with organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions allow for the introduction of new carbon-carbon bonds, leading to the formation of tertiary alcohols. For example, the addition of methylmagnesium bromide to this compound would result in the formation of 2-(2-ethyl-1H-imidazol-1-yl)propan-2-ol.

Furthermore, the carbonyl group can undergo condensation reactions with various nucleophiles. Reaction with primary amines can lead to the formation of Schiff bases (imines), which can be further reduced to secondary amines. For instance, condensation with aniline (B41778) would produce the corresponding N-phenylimine, which upon reduction with a reagent like sodium cyanoborohydride, would yield N-phenyl-1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine.

The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. By reacting this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), the corresponding 1-(2-ethyl-1H-imidazol-1-yl)-2-propene can be synthesized.

Table 1: Potential Derivatives from Carbonyl Functionalization

| Starting Material | Reagent(s) | Product Name | Product Structure | |||||||||

| This compound | 1. NaBH₄2. Methanol | 1-(2-Ethyl-1H-imidazol-1-yl)propan-2-ol | 1. CH₃MgBr2. H₃O⁺ | 2-(2-Ethyl-1H-imidazol-1-yl)propan-2-ol | 1. Aniline2. NaBH₃CN | N-Phenyl-1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine | Ph₃P=CH₂ | 1-(2-Ethyl-1H-imidazol-1-yl)-2-propene |  group (CH₂) adjacent to the imidazole ring is activated and can potentially undergo reactions such as oxidation or halogenation under specific conditions.

For example, oxidation of the ethyl group could lead to the formation of a carboxylic acid derivative. Strong oxidizing agents could potentially cleave the ethyl group, but milder, more controlled oxidation might yield 2-(1-(2-oxo-propyl)-1H-imidazol-2-yl)acetic acid. While direct oxidation of a 2-ethyl group on an imidazole ring is not commonly reported, related transformations on similar heterocyclic systems suggest its feasibility.

Another potential modification is the introduction of a halogen at the benzylic-like position of the ethyl group. Radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to the formation of 1-(2-(1-bromoethyl)-1H-imidazol-1-yl)acetone. This halogenated intermediate would be a valuable precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 2: Potential Derivatives from 2-Ethyl Substituent Modification

| Starting Material | Reagent(s) | Product Name | Product Structure | |||

| This compound | 1. NBS2. AIBN | 1-(2-(1-Bromoethyl)-1H-imidazol-1-yl)acetone | NaN₃ | 1-(2-(1-Azidoethyl)-1H-imidazol-1-yl)acetone |  could lead to an intramolecular acylation of the imidazole ring at the C-5 position, if sterically feasible, to form a fused six-membered ring system.

Alternatively, intermolecular reactions can lead to fused heterocycles. For example, condensation of this compound with a 1,2-dicarbonyl compound in the presence of ammonia (B1221849) or an ammonium (B1175870) salt could potentially lead to the formation of a substituted imidazo[1,2-a]pyridine (B132010) or a related fused system. The specific outcome would depend on the reaction conditions and the nature of the dicarbonyl compound. The formation of imidazo[2,1-b] nih.govresearchgate.netthiazine derivatives from the reaction of 4-phenyl-1H-imidazole-2-thiol with pent-2-en-4-yn-1-ones demonstrates the utility of imidazole precursors in constructing fused systems. researchgate.net Similarly, I₂/H₂O₂ mediated oxidative formal [4+1] cyclization of 2-pyridinemethylamine with benzaldehyde (B42025) has been shown to produce imidazo[1,5-a]pyridine (B1214698) derivatives. researchgate.net

Table 3: Potential Fused Heterocyclic Systems

| Precursor | Reaction Type | Fused System | General Structure | |||

| Functionalized this compound | Intramolecular Cyclization | Imidazo[1,5-a]azepin-one derivative | Intermolecular Condensation/Cyclization | Imidazo[1,2-a]pyridine derivative | ![Image of a generic Imidazo[1,2-a]pyridine derivative](https://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L |

Theoretical and Computational Chemistry Studies of 1 2 Ethyl 1h Imidazol 1 Yl Acetone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-ethyl-1H-imidazol-1-yl)acetone, these methods provide a detailed picture of its three-dimensional structure, electron distribution, and reactivity. By solving approximations of the Schrödinger equation, researchers can model molecular behavior at the atomic level.

Density Functional Theory (DFT) Applications for Predicting Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective in predicting the reactivity of compounds like this compound. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally efficient while maintaining a high degree of accuracy.

A key application of DFT in this context is the calculation of various chemical reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations would typically involve geometry optimization to find the most stable arrangement of its atoms. Following this, the electronic properties would be calculated. The results of such a study would provide valuable insights into which parts of the molecule are most likely to be involved in chemical reactions. For instance, the nitrogen atoms of the imidazole (B134444) ring and the oxygen of the acetone (B3395972) group are expected to be regions of high electron density, making them potential sites for electrophilic attack.

| DFT-Derived Reactivity Descriptors for this compound | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability and reactivity. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness | The reciprocal of chemical hardness, indicating higher reactivity. |

Ab Initio Methods for Electronic Property Elucidation

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a rigorous approach to studying the electronic properties of molecules like this compound.

While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. These calculations would begin with the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation.

For this compound, ab initio calculations can be used to determine a precise molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these methods can provide a detailed description of the electronic charge distribution, dipole moment, and polarizability of the molecule. This information is crucial for understanding its interactions with other molecules and its behavior in electric fields.

| Calculated Molecular Properties of this compound using Ab Initio Methods | Significance |

| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| Mulliken Atomic Charges | Describes the distribution of electron charge among the atoms in the molecule. |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Polarizability | Measures the deformability of the electron cloud in an electric field. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide a comprehensive understanding of its conformational landscape. The molecule is not static; the ethyl and acetone side chains can rotate around single bonds, leading to a variety of possible three-dimensional arrangements, or conformers.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are calculated using a force field, which is a set of empirical energy functions. The simulation proceeds by integrating the equations of motion over small time steps, generating a trajectory that describes how the positions and velocities of the atoms change over time.

By analyzing this trajectory, researchers can identify the most stable conformers of this compound and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. For example, the accessibility of the nitrogen atoms in the imidazole ring for binding to a biological target could be highly dependent on the molecule's conformation.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. For this compound, these predictions can aid in its identification and structural elucidation.

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts can then be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often high enough to distinguish between different isomers.

Similarly, computational methods can predict vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to assign the observed vibrational modes to specific atomic motions within the molecule, such as the stretching of the C=O bond in the acetone group or the vibrations of the imidazole ring.

Finally, Ultraviolet-Visible (UV-Vis) spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. The predicted absorption maxima (λ_max) can be compared with experimental data to understand the electronic structure of the molecule.

| Computationally Predicted Spectroscopic Data for this compound | Methodology | Information Gained |

| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Prediction of the chemical environment of each proton and carbon atom. |

| IR and Raman Frequencies | DFT Vibrational Analysis | Identification of functional groups and vibrational modes of the molecule. |

| UV-Vis Absorption Maxima | TD-DFT | Information about the electronic transitions and chromophores within the molecule. |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure of a molecule, providing precise coordinates of its atoms in the crystal lattice. While specific crystallographic data for 1-(2-ethyl-1H-imidazol-1-yl)acetone is not publicly documented, its molecular structure can be inferred from closely related compounds, such as 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone. nih.govresearchgate.net

Based on these analogues, the crystal structure would be expected to reveal key details about bond lengths, bond angles, and intermolecular interactions. The imidazole (B134444) ring itself would be largely planar. The substituent groups—the ethyl group at the C2 position and the acetonyl group at the N1 position—would be oriented in a way that minimizes steric hindrance.

Intermolecular forces are expected to play a significant role in the crystal packing. Hydrogen bonds, specifically C-H···O interactions involving the carbonyl oxygen and C-H···N interactions with the N3 atom of the imidazole ring, are likely to link neighboring molecules into a three-dimensional network. nih.gov The presence of the carbonyl group and the unprotonated nitrogen atom provides sites for such non-covalent interactions, which are crucial in stabilizing the crystal lattice.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Feature | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for similar small organic molecules. nih.govnih.gov |

| Space Group | P2₁/c or similar | Common centrosymmetric space group for imidazoles. nih.govnih.gov |

| Key Bond Lengths | C=O (~1.21 Å), C-N (~1.38 Å), C=N (~1.33 Å) | Based on standard values and data from analogous structures. nih.gov |

| Imidazole Ring | Planar | Aromatic nature of the ring. |

| Key Torsion Angles | N1-C(methylene)-C(carbonyl)-C(methyl) | Defines the conformation of the acetone (B3395972) side chain relative to the imidazole ring. |

| Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds | The carbonyl oxygen and imidazole N3 are effective hydrogen bond acceptors. nih.gov |

High-Resolution NMR Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. High-resolution ¹H and ¹³C NMR spectra would provide unambiguous confirmation of the connectivity of this compound. Although experimental spectra for this specific molecule are not available, a detailed prediction can be made based on established chemical shift values for imidazole, ethyl, and acetone fragments. researchgate.netresearchgate.netacs.org

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The ethyl group should present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The two protons on the imidazole ring (H-4 and H-5) would appear as distinct singlets or doublets in the aromatic region. The methylene bridge between the ring and the carbonyl group would be a sharp singlet, and the terminal methyl group of the acetone moiety would also be a singlet.

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon of the acetone group is expected to have the most downfield shift. The carbons of the imidazole ring would appear in the aromatic region, with the C2 carbon (bearing the ethyl group) being the most deshielded among them. The aliphatic carbons of the ethyl group, the methylene bridge, and the acetone's methyl group would appear at characteristic upfield positions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Position | Predicted ¹H Shift (Multiplicity, J in Hz) | Predicted ¹³C Shift |

| Imidazole C2 | - | ~150 |

| Imidazole C4 | ~7.0 (s, 1H) | ~128 |

| Imidazole C5 | ~6.9 (s, 1H) | ~120 |

| Ethyl -CH₂- | ~2.7 (q, J=7.6, 2H) | ~22 |

| Ethyl -CH₃ | ~1.3 (t, J=7.6, 3H) | ~13 |

| N-CH₂-CO | ~4.9 (s, 2H) | ~53 |

| C=O | - | ~205 |

| CO-CH₃ | ~2.2 (s, 3H) | ~27 |

Predicted shifts are relative to TMS and can vary based on the deuterated solvent used. nih.gov

Advanced Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Advanced techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly useful for analyzing imidazole-containing compounds. nih.govmdpi.com

For this compound, the molecular formula is C₈H₁₂N₂O, giving a molecular weight of 152.19 g/mol . In a typical ESI-MS experiment, the compound would be detected as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 153.19.

Tandem MS (MS/MS) analysis of the [M+H]⁺ ion would induce fragmentation, providing structural insights. The most probable fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group and within the side chains.

Expected Fragmentation Pathways:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetone moiety to yield a stable acylium ion.

McLafferty Rearrangement: While less common for a ketone with a short chain, if sterically possible, it could lead to the loss of a neutral alkene.

Cleavage of the N-CH₂ bond: Scission of the bond between the imidazole ring and the methylene bridge.

Fragmentation of the imidazole ring: Loss of small neutral molecules like HCN or acetonitrile, which is characteristic of imidazole rings.

Table 3: Predicted Key Fragment Ions in ESI-MS/MS of this compound

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 153.19 | [C₈H₁₂N₂O + H]⁺ | Protonated molecular ion [M+H]⁺ |

| 110.07 | [M+H - CH₃CO]⁺ | Loss of acetyl group |

| 95.08 | [C₅H₇N₂]⁺ | Imidazole ring with ethyl group after side-chain cleavage |

| 81.07 | [C₄H₅N₂]⁺ | Imidazole ring after loss of ethyl group |

| 43.02 | [CH₃CO]⁺ | Acetyl cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. The spectra arise from the vibrations of molecular bonds, and each type of bond has characteristic frequencies at which it absorbs (IR) or scatters (Raman) light. sci.amnih.gov

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band from the carbonyl (C=O) stretch of the ketone group, expected around 1715-1725 cm⁻¹. Other key absorptions would include C-H stretching vibrations from both the aliphatic ethyl and methylene groups (typically 2850-3000 cm⁻¹) and the aromatic C-H bonds on the imidazole ring (around 3100-3150 cm⁻¹). nist.gov The C-N and C=C stretching vibrations of the imidazole ring would appear in the fingerprint region (1400-1600 cm⁻¹). sci.am

Raman spectroscopy would provide complementary information. While the polar C=O group gives a strong IR signal, the C=C and C-C bonds of the aromatic ring and alkyl chains often produce more intense Raman signals.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber Range (cm⁻¹) | Predicted Assignment | Spectroscopic Technique |

| 3150 - 3100 | Imidazole C-H Stretch | IR, Raman |

| 3000 - 2850 | Aliphatic (Ethyl, Methylene) C-H Stretch | IR, Raman |

| 1725 - 1715 | Ketone C=O Stretch | IR (Strong) |

| 1580 - 1450 | Imidazole Ring C=C and C=N Stretches | IR, Raman |

| 1460 - 1370 | Aliphatic C-H Bending | IR |

| 1300 - 1100 | C-N Stretch | IR |

This predictive analysis, grounded in the established principles of each spectroscopic technique and data from analogous compounds, provides a robust framework for the structural and electronic characterization of this compound.

Applications of 1 2 Ethyl 1h Imidazol 1 Yl Acetone in Broader Chemical Sciences

Role as a Synthetic Intermediate in Organic Synthesis Beyond Derivatization

The imidazole (B134444) nucleus is a fundamental component in numerous synthetic methodologies, serving as a precursor for a wide range of heterocyclic compounds. nih.govnih.gov The presence of both a ketone and a disubstituted imidazole ring in 1-(2-ethyl-1H-imidazol-1-yl)acetone offers multiple reaction sites for constructing more complex molecular architectures.

Beyond simple derivatization, the ketone moiety can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo aldol (B89426) condensations, Wittig reactions, or serve as a substrate in multicomponent reactions to build intricate molecular scaffolds. rsc.org The imidazole ring, on the other hand, can direct reactions or be incorporated into larger heterocyclic systems. The N-substituent at the 1-position influences the steric and electronic properties of the imidazole ring, which can be exploited to achieve specific synthetic outcomes.

The synthesis of imidazole derivatives often involves the reaction of an imidazole with a suitable electrophile. nih.govnih.govresearchgate.net For example, the reaction of imidazole with ethyl chloroacetate (B1199739) yields an imidazole ester intermediate, which can be further modified. nih.govnih.govresearchgate.net Similarly, this compound can be seen as a versatile building block, with the potential for the ketone to be transformed into various other functional groups, thereby expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Resulting Functional Group |

| Aldol Condensation | Aldehydes/Ketones | β-Hydroxy ketone |

| Wittig Reaction | Phosphonium ylides | Alkene |

| Reduction | Sodium borohydride (B1222165) | Secondary alcohol |

| Reductive Amination | Amines, reducing agent | Amine |

| Grignard Reaction | Organomagnesium halides | Tertiary alcohol |

Potential as a Ligand in Coordination Chemistry

Imidazole and its derivatives are well-established as effective ligands in coordination chemistry due to the presence of two nitrogen donor atoms. rsc.orgresearchgate.net The imine-type nitrogen of the imidazole ring readily coordinates with a wide range of metal ions, making these compounds valuable for the construction of coordination complexes and metal-organic frameworks (MOFs). wikipedia.org

This compound possesses both the coordinating imidazole nitrogen and an oxygen atom from the ketone group, which could potentially act as a bidentate ligand. This chelation ability can lead to the formation of stable metal complexes with interesting structural and electronic properties. The ethyl group at the 2-position of the imidazole ring can introduce steric hindrance that influences the coordination geometry around the metal center. acs.org

The resulting coordination compounds could find applications in various areas, including catalysis, magnetic materials, and as models for metalloenzymes where histidine (an amino acid with an imidazole side chain) plays a crucial role in metal binding. wikipedia.org The formation of technetium complexes with imidazole-containing ligands for radiopharmaceutical applications highlights the significance of this class of compounds in coordination chemistry. mdpi.com

Contributions to Materials Science and Polymer Chemistry

The imidazole moiety is a valuable functional group in materials science and polymer chemistry. nih.govresearchgate.net Imidazole-containing polymers exhibit a range of interesting properties, including proton conductivity, which makes them suitable for applications in fuel cell membranes. researchgate.net The ability of the imidazole ring to participate in hydrogen bonding and its thermal stability are also advantageous for the development of robust materials. researchgate.net

This compound could be incorporated into polymer chains either as a monomer or as a pendant group. Polymerization could potentially occur through the ketone functionality after appropriate modification, or the compound could be grafted onto existing polymer backbones. The resulting polymers could possess unique properties imparted by the imidazole group, such as pH-responsiveness, metal-ion coordination capabilities, and enhanced thermal stability.

The use of imidazole derivatives in the formation of functional polymers and ionic liquids underscores their versatility in materials science. nih.gov For example, polyvinylimidazole has been explored for its catalytic and biomedical applications. acs.org The incorporation of this compound into such systems could lead to new materials with tailored functionalities.

Table 2: Potential Applications of Imidazole-Containing Polymers

| Application Area | Relevant Property of Imidazole |

| Fuel Cell Membranes | Proton conductivity |

| Smart Hydrogels | pH-Responsiveness |

| Metal-Ion Adsorbents | Coordination ability |

| High-Performance Polymers | Thermal stability |

Applications in Catalysis

Imidazole derivatives have found widespread use in catalysis, acting as N-heterocyclic carbene (NHC) precursors, organocatalysts, and ligands for transition metal catalysts. researchgate.netuobasrah.edu.iqresearchgate.net The imidazole ring can be readily converted into an NHC, which are powerful ligands for stabilizing and activating metal centers in a variety of catalytic transformations.

The compound this compound could serve as a precursor to novel NHC ligands. The substituents on the imidazole ring can be used to fine-tune the steric and electronic properties of the resulting NHC, thereby influencing the activity and selectivity of the catalyst. Furthermore, the ketone functionality could be used to anchor the catalytic species to a solid support, facilitating catalyst recovery and reuse.

In addition to their role as ligands, imidazole derivatives themselves can act as organocatalysts. The basic nitrogen atom of the imidazole ring can activate substrates through hydrogen bonding or by acting as a Brønsted base. The specific substitution pattern of this compound could lead to unique catalytic activities in various organic reactions. The use of copper(II)-imidazole complexes as catalysts for the synthesis of other imidazole derivatives has also been reported, showcasing the catalytic potential of these systems. nih.gov

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to imidazole-containing molecules. These approaches prioritize the use of non-toxic reagents and solvents, energy efficiency, and waste reduction. For the synthesis of compounds like 1-(2-ethyl-1H-imidazol-1-yl)acetone, several green strategies are being actively investigated for related imidazole (B134444) derivatives and could be readily adapted.

One promising avenue is the use of environmentally benign and readily available catalysts. For instance, studies have demonstrated the successful synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a natural, biodegradable biocatalyst. researchgate.net This method offers benefits such as short reaction times, simple work-up procedures, and good yields. researchgate.net Similarly, inexpensive and eco-friendly catalysts like zinc acetate (B1210297) dihydrate have been employed for the solvent-free synthesis of multisubstituted imidazoles, achieving moderate to excellent yields. researchgate.net The development of solvent-free reaction conditions is another cornerstone of green chemistry, as it eliminates a major source of chemical waste. asianpubs.org

Microwave-assisted and ultrasound-promoted syntheses are also gaining traction as energy-efficient alternatives to conventional heating methods. researchgate.net These techniques can significantly reduce reaction times and improve yields in the synthesis of imidazole derivatives. The use of water as a green solvent is another area of active research, with some imidazole syntheses being successfully carried out in aqueous media. researchgate.net

| Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Biocatalysis (e.g., lemon juice) | Use of natural, biodegradable catalysts. | Low cost, non-toxic, and simple work-up. | researchgate.net |

| Eco-friendly Catalysts (e.g., Zn(OAc)2·2H2O) | Readily available and inexpensive metal salts. | High efficiency under solvent-free conditions. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid and uniform heating. | Reduced reaction times and increased yields. | researchgate.net |

| Solvent-Free Reactions | Elimination of organic solvents. | Reduced waste and environmental impact. | asianpubs.org |

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The imidazole ring in this compound is a versatile scaffold that can participate in a wide array of chemical transformations. Research into the novel reactivity of imidazole derivatives is a continuous endeavor, often leading to the discovery of unexpected and synthetically useful transformations.

Recent studies have highlighted the potential for metal-free reactions to construct the imidazole core, avoiding the use of potentially toxic and expensive metal catalysts. rsc.org For example, the reaction of ketones and benzylamines in the presence of elemental sulfur has been shown to produce tetrasubstituted imidazoles. rsc.org Another area of interest is the use of visible-light-mediated reactions, which can enable unique bond formations under mild conditions. organic-chemistry.org

The functionalization of the imidazole ring itself is also a key area of research. The development of regiocontrolled synthesis methods is crucial for creating specific substitution patterns around the ring, which can significantly impact the molecule's properties. rsc.org For a compound like this compound, exploring reactions that modify the C4 and C5 positions of the imidazole ring could lead to a diverse library of new analogues with potentially interesting properties. Furthermore, the acetone (B3395972) moiety provides a handle for a variety of classical and modern ketone chemistries, opening up possibilities for derivatization and conjugation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration with automated systems.

The synthesis of imidazole derivatives is well-suited for flow chemistry platforms. High-temperature and high-pressure conditions can be safely achieved in continuous flow reactors, often leading to dramatically reduced reaction times. acs.org For instance, the synthesis of 1H-4-substituted imidazoles has been successfully demonstrated in a high-temperature stainless steel coil reactor, with residence times of only 2 to 5 minutes. acs.org This level of process intensification is difficult to achieve in conventional batch reactors. acs.org

Automated synthesis platforms, which combine robotics with flow chemistry or high-throughput batch reactors, can further accelerate the discovery and optimization of new chemical entities. By systematically varying reaction parameters such as temperature, pressure, and reagent concentrations, these platforms can rapidly identify optimal conditions for the synthesis of a target molecule like this compound. This approach not only enhances efficiency but also generates large datasets that can be used to build predictive models for chemical reactivity.

| Parameter | Flow Chemistry | Batch Chemistry | Reference |

|---|---|---|---|

| Reaction Time | Minutes | Hours to days | acs.org |

| Temperature Control | Precise and rapid | Slower and less uniform | acs.org |

| Safety | Small reaction volumes, better heat dissipation | Larger volumes, potential for thermal runaway | acs.org |

| Scalability | Easier to scale by running for longer times | Requires larger reactors, can be challenging | rsc.org |

Advanced Characterization Methodologies for Reaction Intermediates

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new transformations. The study of transient reaction intermediates, which are often highly reactive and short-lived, requires sophisticated characterization techniques.

For imidazole synthesis, a variety of advanced spectroscopic and spectrometric methods can be employed. In situ monitoring techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), allow for real-time tracking of reactant consumption and product formation. This data provides valuable insights into reaction kinetics and can help to identify key intermediates.

Mass spectrometry techniques, particularly when coupled with chromatographic separation methods like HPLC-MS (high-performance liquid chromatography-mass spectrometry), are invaluable for identifying and characterizing minor byproducts and reaction intermediates. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of elemental compositions for unknown species. nih.gov For crystalline intermediates or products, single-crystal X-ray diffraction provides definitive structural elucidation. nih.govresearchgate.net

By applying these advanced methodologies to the synthesis of this compound, researchers can gain a more complete picture of the reaction landscape, paving the way for more rational and efficient synthetic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-ethyl-1H-imidazol-1-yl)acetone, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via N-alkylation of imidazole derivatives using chloroacetone or its protected analogs. For example, tert-butyl chloroacetate has been used in similar reactions (e.g., synthesis of imidazol-1-yl-acetic acid derivatives), followed by deprotection under acidic conditions . Key steps include:

- Reagent selection : Use potassium carbonate (K₂CO₃) as a base in acetone to facilitate alkylation .

- Purification : Column chromatography (silica gel with hexane:acetone eluent) or recrystallization ensures purity. Monitor via TLC (Rf ~0.77 in hexane:ethyl acetate 60:40) .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Employ X-ray crystallography for unambiguous confirmation. Programs like SHELXL (for refinement) and OLEX2 (for structure solution) are standard. For non-crystalline samples, use:

- NMR : ¹H/¹³C NMR to verify imidazole ring protons (δ 7.0–8.5 ppm) and ketone carbonyl (δ ~200 ppm).

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation .

Q. What are the common functionalization reactions for this compound?

- Methodological Answer : The ketone group and imidazole ring are reactive sites:

- Ketone reduction : Use NaBH₄ or catalytic hydrogenation to produce secondary alcohols.

- Imidazole alkylation : React with alkyl halides (e.g., methyl iodide) at the N3 position under basic conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to model transition states and electron density maps. Focus on:

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Solvent effects : Use polarizable continuum models (PCM) for reaction feasibility in solvents like DMF or ethanol .

Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives?

- Methodological Answer : Address discrepancies using:

- Twinned data refinement : SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.

- Validation tools : Check for unusual bond lengths/angles with PLATON or CIF validation tools .

Q. How can this compound be used in enzyme inhibition studies?

- Methodological Answer : Design docking studies (AutoDock Vina) to evaluate binding to target enzymes (e.g., cytochrome P450). Key steps:

- Ligand preparation : Optimize 3D structure with Open Babel.

- Binding affinity analysis : Compare ΔG values with known inhibitors. Validate via in vitro assays (e.g., fluorescence-based inhibition) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation. Monitor enantiomeric excess via HPLC with chiral columns (e.g., Chiralpak IA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.